![molecular formula C23H22N2O7 B2931805 1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MuRF1-IN-2 is a small molecule inhibitor specifically targeting Muscle RING-finger protein-1 (MuRF1), an E3 ubiquitin ligase. MuRF1 plays a crucial role in muscle protein degradation and is implicated in muscle wasting conditions such as skeletal muscle atrophy and cardiac muscle atrophy . The inhibition of MuRF1 by MuRF1-IN-2 has shown potential in mitigating muscle wasting, making it a promising compound for therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MuRF1-IN-2 involves multiple steps, starting with the preparation of chromen-2-one derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods: While specific industrial production methods for MuRF1-IN-2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: MuRF1-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents under controlled conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation and Reduction Reactions: Though less common, these reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, potentially enhancing or altering the inhibitory activity of MuRF1-IN-2.
Scientific Research Applications
MuRF1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of E3 ubiquitin ligases and their role in protein degradation pathways.
Biology: Helps in understanding the molecular mechanisms underlying muscle atrophy and the role of MuRF1 in muscle protein turnover.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting conditions, including cancer cachexia, chronic heart failure, and other muscle atrophy-related diseases
Industry: Potential applications in the development of new drugs targeting muscle wasting and related conditions.
Mechanism of Action
MuRF1-IN-2 exerts its effects by specifically inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is responsible for tagging muscle proteins with ubiquitin, marking them for degradation by the proteasome. By inhibiting MuRF1, MuRF1-IN-2 prevents the ubiquitination and subsequent degradation of muscle proteins, thereby preserving muscle mass and function . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulating muscle protein turnover.
Comparison with Similar Compounds
MuRF1-IN-1: Another inhibitor of MuRF1 with a slightly different chemical structure and potency.
MyoMed-205 and MyoMed-946: Small molecules that inhibit both MuRF1 and MuRF2, showing potential in treating muscle wasting conditions
Uniqueness of MuRF1-IN-2: MuRF1-IN-2 is unique in its high specificity for MuRF1, making it a valuable tool for studying the specific role of MuRF1 in muscle protein degradation. Its distinct chemical structure also allows for potential modifications to enhance its efficacy and selectivity.
Properties
IUPAC Name |
[1-(methylcarbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWJVFJFYAMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
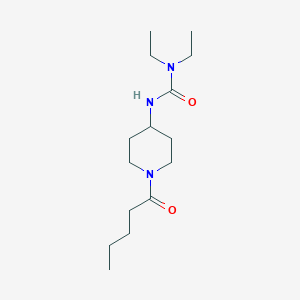
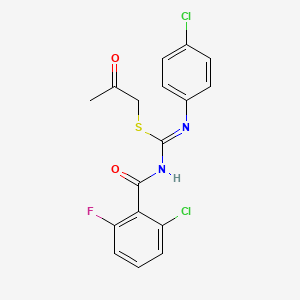
![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)
![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)
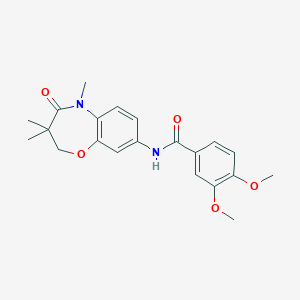
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)
![4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2931738.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)
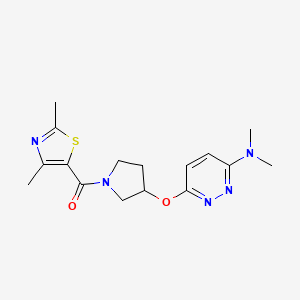
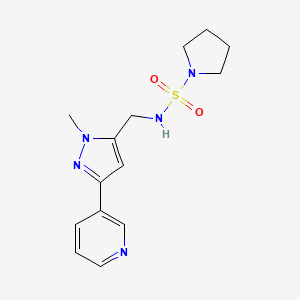
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)
